1-Benzoyloxy-4-bromobut-2-yne
Description
Properties
Molecular Formula |
C11H9BrO2 |
|---|---|
Molecular Weight |
253.09 g/mol |
IUPAC Name |
4-bromobut-2-ynyl benzoate |
InChI |
InChI=1S/C11H9BrO2/c12-8-4-5-9-14-11(13)10-6-2-1-3-7-10/h1-3,6-7H,8-9H2 |
InChI Key |
QYVJISXULDHOHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC#CCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Data
Table 2: Experimental Data for Key Reactions
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Benzoyloxy-4-bromobut-2-yne, and how can reaction yields be improved?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, bromination of 4-hydroxybut-2-yn-1-ol followed by benzoylation under anhydrous conditions with benzoyl chloride is a plausible route. Key variables include:
- Catalyst : Use of DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.
- Solvent : Anhydrous dichloromethane or THF to minimize hydrolysis.
- Temperature : Maintain 0–5°C during benzoylation to reduce side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 equivalents of benzoyl chloride). Re-crystallization in ethanol can improve purity.
Q. How should researchers characterize this compound using spectroscopic techniques?
- Spectroscopic Protocol :
- NMR :
- ¹H NMR : Expect signals for the benzoyl group (δ 7.8–8.1 ppm, aromatic protons) and the alkyne proton (δ 2.5–3.0 ppm, split due to coupling with adjacent bromine).
- ¹³C NMR : Peaks at ~165 ppm (benzoyl carbonyl) and 75–85 ppm (sp-hybridized carbons of the alkyne).
- IR : Strong absorbance at ~1720 cm⁻¹ (C=O stretch) and 2100–2250 cm⁻¹ (C≡C stretch).
- Mass Spectrometry : ESI-MS or EI-MS to confirm molecular ion [M+H]⁺ at m/z 257 (C₁₁H₁₀BrO₂⁺).
Q. What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of vapors.
- Storage : Store in a sealed container under inert gas (argon/nitrogen) at 2–8°C to prevent degradation.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .
Advanced Research Questions
Q. How does the reactivity of this compound differ in cross-coupling reactions compared to analogous bromoalkynes?
- Mechanistic Insights : The electron-withdrawing benzoyloxy group reduces electron density at the alkyne, potentially slowing Sonogashira couplings. However, the bromine atom enhances electrophilicity, favoring oxidative addition with palladium catalysts.
- Experimental Design :
- Compare reaction rates with Pd(PPh₃)₄/CuI vs. Pd(dba)₂/XPhos catalysts.
- Monitor by GC-MS or in situ IR to track alkyne consumption.
- Data Interpretation : Lower yields may arise from steric hindrance or competing side reactions (e.g., Glaser coupling); use excess amine bases (e.g., NEt₃) to mitigate .
Q. How can contradictory data on the compound’s thermal stability be resolved?
- Analysis Framework :
Variable Identification : Assess decomposition rates under varying conditions (e.g., oxygen vs. inert atmosphere, humidity levels).
Techniques : Use DSC (Differential Scanning Calorimetry) to determine decomposition onset temperature.
Surface Effects : As shown in indoor surface chemistry studies, adsorption onto labware (glass vs. PTFE) may catalyze degradation .
- Mitigation : Conduct stability studies in controlled environments and pre-treat glassware with silanizing agents.
Q. What strategies enable the use of this compound in synthesizing bioactive molecules?
- Case Study : Incorporate the compound into triazole or pyrimidine scaffolds via click chemistry or Suzuki-Miyaura couplings.
- Example : React with azides to form 1,2,3-triazoles, leveraging the alkyne’s strain-free geometry. Optimize using Cu(I) catalysts in tert-butanol/water mixtures .
- Biological Relevance : The bromine atom enhances binding to hydrophobic enzyme pockets, while the benzoyloxy group improves solubility for in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
